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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B15600215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N4-Acetyl-Cytidine (Ac-rC) Phosphoramidite,

a crucial building block in the chemical synthesis of RNA. It details its chemical properties, its

application in automated solid-phase oligonucleotide synthesis, and the functional significance

of incorporating N4-acetylcytidine into RNA sequences for therapeutic and research purposes.

Introduction to Ac-rC Phosphoramidite
N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl)-N,N-diisopropyl)

phosphoramidite, commonly referred to as Ac-rC phosphoramidite, is a protected

ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The key

feature of this reagent is the use of an acetyl (Ac) group to protect the exocyclic amine of the

cytidine base. This protection strategy is fundamental to the synthesis of RNA oligonucleotides,

especially those containing sensitive modifications, as it allows for rapid and mild deprotection

conditions, preserving the integrity of the final RNA product.

The incorporation of N4-acetylcytidine (ac4C) into RNA is of significant biological interest. This

post-transcriptional modification is known to play a role in regulating gene expression by

affecting the stability and translation efficiency of mRNA.[1] Its dysregulation has been

implicated in various diseases, including cancer, making synthetic oligonucleotides containing

ac4C valuable tools for research and potential therapeutic development.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15600215?utm_src=pdf-interest
https://www.benchchem.com/product/b15600215?utm_src=pdf-body
https://www.benchchem.com/product/b15600215?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC102833/
https://www.researchgate.net/publication/12582419_Advanced_method_for_oligonucleotide_deprotection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties and Structure
The structure of Ac-rC phosphoramidite is designed for compatibility with the standard

phosphoramidite synthesis cycle. Each protecting group serves a specific and critical function.

structure
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Figure 1: Chemical structure of Ac-rC phosphoramidite with key protecting groups

highlighted.

5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the ribose sugar.

Its removal at the beginning of each synthesis cycle exposes the 5'-OH for the subsequent

coupling reaction. The orange color of the released DMT cation allows for real-time

monitoring of coupling efficiency.[3]

2'-tert-Butyldimethylsilyl (TBDMS): This silyl ether protects the 2'-hydroxyl group of the

ribose, a critical feature for RNA synthesis to prevent chain branching. It is stable throughout

the synthesis cycle and is removed in the final deprotection step using a fluoride reagent.

N4-Acetyl (Ac): A mild base-labile group that protects the exocyclic amine of cytidine. Its

lability is the primary advantage of Ac-rC phosphoramidite, enabling "UltraFAST"

deprotection protocols that are significantly quicker and gentler than those required for more

robust protecting groups like benzoyl (Bz).[4][5]

3'-O-(β-cyanoethyl)-N,N-diisopropyl Phosphoramidite: This is the reactive moiety that, upon

activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a

phosphite triester linkage.[6]

Technical Specifications
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The following table summarizes the key technical data for Ac-rC phosphoramidite.

Property Value

Synonyms
N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-

CE phosphoramidite

CAS Number 121058-88-6

Molecular Formula C47H64N5O9PSi

Molecular Weight 902.1 g/mol

Appearance White to off-white powder

Purity (HPLC) Typically ≥98%

Solubility Soluble in anhydrous acetonitrile

Storage
Store at -20°C under an inert atmosphere (e.g.,

Argon)

Application in Automated RNA Synthesis
Ac-rC phosphoramidite is a standard reagent used in automated, solid-phase oligonucleotide

synthesis, which follows a four-step cycle for each nucleotide addition. The use of the acetyl

protecting group on cytidine is particularly advantageous for minimizing the duration of post-

synthesis deprotection.[7]

The Synthesis Cycle
The synthesis of an RNA oligonucleotide is a sequential process that occurs in the 3' to 5'

direction on a solid support, typically controlled pore glass (CPG). Each addition of a monomer,

such as Ac-rC phosphoramidite, involves the following four steps.[3]
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Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.
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Coupling Efficiency Comparison
While specific, side-by-side comparative data is not extensively published, the coupling

efficiency for high-quality phosphoramidites, including Ac-rC, is consistently high, typically

exceeding 99%.[4] The primary distinction and advantage of Ac-rC over alternatives like

Benzoyl-rC (Bz-rC) lie not in the coupling efficiency but in the post-synthesis deprotection

conditions.

Parameter Ac-rC Phosphoramidite Bz-rC Phosphoramidite

Typical Coupling Efficiency >99% >99%

Base Protecting Group Acetyl (Ac) Benzoyl (Bz)

Deprotection Conditions
Mild to UltraFAST (e.g., AMA,

10 min @ 65°C)

Standard/Harsh (e.g., NH4OH,

8-16 hours @ 55°C)

Compatibility

Ideal for sensitive

modifications and long RNA

strands

Less suitable for base-labile

modifications

Experimental Protocols
Automated Solid-Phase RNA Synthesis Protocol
This protocol outlines the key steps and reagents for a standard synthesis cycle on an

automated DNA/RNA synthesizer using Ac-rC phosphoramidite.

Reagents:

Phosphoramidites: 0.1 M solution of Ac-rC phosphoramidite (and other required RNA

phosphoramidites) in anhydrous acetonitrile.

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Capping Solutions:
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Cap A: Acetic anhydride in THF/Pyridine.

Cap B: 16% N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

Wash Solvent: Anhydrous acetonitrile.

Protocol Steps (per cycle):

Deblocking: The solid support is washed with deblocking solution to remove the 5'-DMT

group from the growing oligonucleotide chain. This step is followed by extensive washing

with anhydrous acetonitrile.

Coupling: A solution of Ac-rC phosphoramidite and activator are simultaneously delivered

to the synthesis column.

Recommended Coupling Time: For modified ribonucleosides like Ac-rC, a longer coupling

time compared to standard DNA phosphoramidites is recommended. A range of 5 to 12

minutes is typical, though optimization for the specific synthesizer and sequence is

advised.[8][9]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Cap A and Cap

B solutions to prevent the formation of deletion mutations in subsequent cycles.[3]

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

pentavalent phosphate triester using the iodine solution.

Wash: The column is thoroughly washed with anhydrous acetonitrile before initiating the next

cycle.

Oligonucleotide Cleavage and Deprotection
The choice of deprotection protocol is the most critical step where Ac-rC phosphoramidite
demonstrates its primary advantage. The mild conditions required for removing the acetyl

group help prevent degradation of the RNA strand and any other sensitive modifications

present.
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Figure 3: A generalized workflow for the deprotection and purification of synthetic RNA.

Comparative Deprotection Protocols:

The following table compares common deprotection methods suitable for oligonucleotides

synthesized with Ac-rC phosphoramidite. The "UltraFAST" method is highly recommended.

[10][11]

Protocol Name
Reagent
Composition

Conditions Key Advantages

UltraFAST

Ammonium hydroxide

/ 40% Methylamine

(AMA) (1:1 v/v)

10 minutes at 65°C

Extremely rapid;

minimizes side

reactions; high purity

product.[5]

UltraMILD

0.05 M Potassium

Carbonate in

Methanol

4 hours at Room

Temp.

Very gentle; suitable

for extremely base-

labile modifications

(e.g., some

fluorescent dyes).

Standard (Ammonia)
Concentrated

Ammonium Hydroxide
12-16 hours at 55°C

Traditional method;

much slower and

harsher than AMA.

Detailed UltraFAST Deprotection Protocol:

Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

Add 1 mL of a pre-mixed 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and

40% aqueous methylamine (AMA).

Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.
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Cool the vial to room temperature and transfer the supernatant containing the cleaved and

partially deprotected oligonucleotide to a new tube.

Evaporate the solution to dryness using a centrifugal evaporator.

2'-TBDMS Deprotection: To the dried residue, add a fluoride-containing reagent such as

Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or NMP).

Incubate at 65°C for 2.5 hours.

Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g.,

ethanol precipitation or a desalting column).

The final product can then be purified by HPLC or PAGE.

Applications and Significance
The ability to synthesize RNA oligonucleotides with site-specific incorporation of N4-

acetylcytidine is crucial for studying its biological roles.

mRNA Stability and Translation: ac4C modification has been shown to increase the stability

and translational efficiency of mRNAs. Synthesizing RNA with and without ac4C allows

researchers to directly investigate these effects on specific genes of interest.

Therapeutic Oligonucleotides: The development of RNA-based therapeutics, such as siRNAs

and antisense oligonucleotides, often involves chemical modifications to enhance stability

and efficacy. The use of Ac-rC phosphoramidite allows for the creation of these complex

molecules under mild conditions that preserve their integrity.

Cancer Research: Abnormal levels of ac4C modification, driven by the enzyme NAT10, have

been linked to the progression of various cancers. Oligonucleotides containing ac4C are

essential tools for studying the molecular mechanisms underlying these observations and for

developing targeted therapies.[1]

Structural Biology: The acetyl group on cytidine can influence the local conformation of the

RNA backbone and its interactions with proteins and other nucleic acids. Site-specific

incorporation of ac4C is valuable for NMR and X-ray crystallography studies aimed at

understanding RNA structure and function.
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Conclusion
Ac-rC phosphoramidite is an essential reagent for modern RNA synthesis, offering a critical

advantage in its capacity for rapid and mild deprotection. This feature is paramount for the

synthesis of high-purity, full-length RNA oligonucleotides, particularly those that are long or

contain sensitive chemical modifications. As research into the epitranscriptome expands, the

demand for custom synthetic RNAs containing modifications like N4-acetylcytidine will continue

to grow, making Ac-rC phosphoramidite an indispensable tool for advancing our

understanding of RNA biology and developing next-generation RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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